![molecular formula C16H13N5O B2500053 4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile CAS No. 339111-12-5](/img/structure/B2500053.png)

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

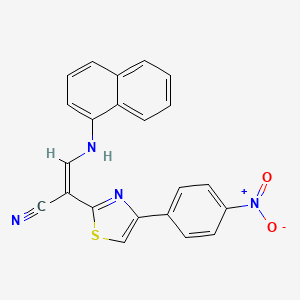

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in various cellular processes, including immune response and inflammation.

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibitors

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This compound's synthesis involves a three-step process starting from 2-thiouracil, through a series of reactions, leading to its formation with confirmed structure via nuclear magnetic resonance spectra Ju Xiu-lia, 2015.

Histamine H4 Receptor Ligands

In the quest for histamine H4 receptor (H4R) ligands, a series of 2-aminopyrimidines was synthesized, leading to the discovery of compounds with potent in vitro activity and in vivo efficacy as anti-inflammatory agents and in pain models. This highlights the compound's potential in targeting H4R antagonists in pain management Altenbach et al., 2008.

Imaging AMPA Receptors

In the development of positron emission tomography (PET) tracers for the AMPA receptor, this compound was radiolabeled, leading to successful imaging studies in mice. This research signifies its potential in neurological imaging applications Yuan et al., 2016.

Antitumor Agents

Research into antitumor agents led to the synthesis of compounds derived from pyrrolo[2,3-d]pyrimidine. These compounds showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents Gangjee et al., 2005.

Spiro Compound Synthesis

The compound has also been utilized in synthesizing spiro compounds, where the thermal reaction of related amino acid esters generates dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, indicating its versatility in organic synthesis Noguchi et al., 2003.

Insecticidal and Antibacterial Potential

The compound has been involved in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating significant insecticidal and antibacterial activities in studies, highlighting its potential in agricultural and pharmaceutical applications Deohate et al., 2020.

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring and a pyrimidine ring , which are common structures in many biologically active compounds. The targets of such compounds can vary widely depending on the specific substitutions and overall structure of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, some pyrrolidine derivatives have been used as selective androgen receptor modulators (SARMs) . In this case, the compound would bind to the androgen receptor and modulate its activity.

Biochemical Pathways

Again, this would depend on the specific target of the compound. If we take the example of SARMs, the compound would affect pathways related to androgen receptor signaling .

Pharmacokinetics

Pyrrolidine derivatives can have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific ADME properties of this compound would depend on factors like its lipophilicity, size, and the presence of functional groups that can undergo metabolic reactions.

Result of Action

The result of the compound’s action would be changes in the cellular processes controlled by its target. For SARMs, this could include effects on muscle growth and bone density .

Eigenschaften

IUPAC Name |

4-[[(Z)-(2-oxo-1-pyrimidin-2-ylpyrrolidin-3-ylidene)methyl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c17-10-12-2-4-14(5-3-12)20-11-13-6-9-21(15(13)22)16-18-7-1-8-19-16/h1-5,7-8,11,20H,6,9H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDFASGBBDVSID-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CNC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)

![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)